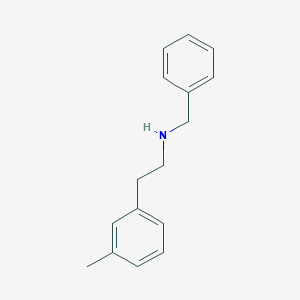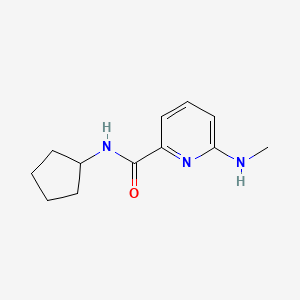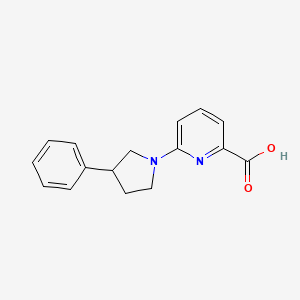![molecular formula C17H13NO B7555075 3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol](/img/structure/B7555075.png)
3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol, also known as QEP, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. QEP is a derivative of quinoline, a heterocyclic compound that is widely used in the pharmaceutical industry.
Wirkmechanismus
The mechanism of action of 3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. It has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which regulates cellular energy homeostasis and has been implicated in various diseases, including cancer and metabolic disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation products in cells and tissues exposed to oxidative stress. This compound has also been shown to inhibit the proliferation and migration of cancer cells and induce cell cycle arrest and apoptosis. In addition, this compound has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high purity and yield. This compound has been shown to have low toxicity and can be used at concentrations that are well-tolerated by cells and animals. However, this compound has some limitations for lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that need to be carefully evaluated. In addition, the optimal dosage and administration route for this compound need to be determined for different applications.
Zukünftige Richtungen
There are several future directions for 3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol research. One area of interest is the development of this compound derivatives with improved potency and selectivity for specific targets. Another area of interest is the evaluation of this compound in animal models of various diseases, including cancer, diabetes, and neurodegenerative disorders. The potential use of this compound as a therapeutic agent in humans also needs to be explored in clinical trials. In addition, the mechanism of action of this compound needs to be further elucidated to fully understand its therapeutic potential.
Synthesemethoden
3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol can be synthesized by reacting 2-quinolinecarboxaldehyde with phenol in the presence of a base. The resulting product is then subjected to a Wittig reaction with ethyltriphenylphosphonium bromide to yield this compound. This synthesis method has been optimized to yield this compound in high purity and yield.
Wissenschaftliche Forschungsanwendungen
3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol has been shown to have potential therapeutic applications in various scientific research studies. It has been investigated for its anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. It has also been shown to scavenge free radicals and protect against oxidative stress-induced damage. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Eigenschaften
IUPAC Name |
3-[(E)-2-quinolin-2-ylethenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO/c19-16-6-3-4-13(12-16)8-10-15-11-9-14-5-1-2-7-17(14)18-15/h1-12,19H/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZENAZZCHMPRHI-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Cyclopropylmethyl(oxane-2-carbonyl)amino]acetic acid](/img/structure/B7554993.png)


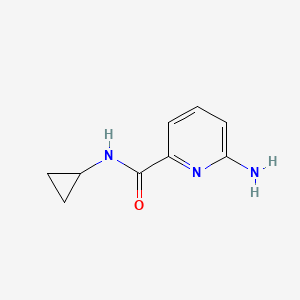
![2-[4-[2-(Butan-2-ylamino)-2-oxoethyl]piperazin-1-yl]propanoic acid](/img/structure/B7555016.png)
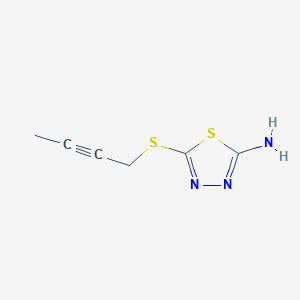
![1-(5-Chlorothiophene-2-carbonyl)-3-[(sulfamoylamino)methyl]piperidine](/img/structure/B7555036.png)
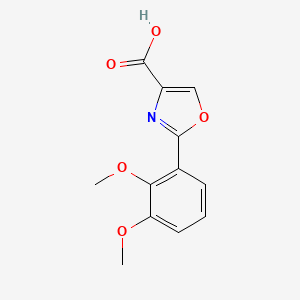
![5-bromo-N-[2-(3-methylphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B7555050.png)
![(2Z)-2-[3-[2-(4-chlorophenyl)-2-hydroxyethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetonitrile](/img/structure/B7555056.png)
![N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]propan-2-amine](/img/structure/B7555060.png)
